molecular formula C13H11Cl2NS B14952174 4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine

4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine

Cat. No.: B14952174
M. Wt: 284.2 g/mol
InChI Key: SCGFVLAOFBKTEC-UHFFFAOYSA-N
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Description

4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a 2-[(2,5-dichlorophenyl)sulfanyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine typically involves the reaction of 2,5-dichlorothiophenol with 4-(2-bromoethyl)pyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the bromoethyl group, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be employed in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyridine
  • 5-({2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}sulfanyl)-4H-1,2,4-triazol-3-ylamine
  • 6-Amino-2-({2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}sulfanyl)-4(3H)-pyrimidinone

Uniqueness

4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine is unique due to the specific positioning of the dichlorophenyl group and the sulfanyl linkage, which can influence its reactivity and interactions with biological targets. The presence of the pyridine ring also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11Cl2NS

Molecular Weight

284.2 g/mol

IUPAC Name

4-[2-(2,5-dichlorophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H11Cl2NS/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9H,5,8H2

InChI Key

SCGFVLAOFBKTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCC2=CC=NC=C2)Cl

Origin of Product

United States

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